1,4-Dibromo-2-fluorobenzene

Catalog No.
S705517
CAS No.
1435-52-5
M.F
C6H3Br2F
M. Wt
253.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2-fluorobenzene

CAS Number

1435-52-5

Product Name

1,4-Dibromo-2-fluorobenzene

IUPAC Name

1,4-dibromo-2-fluorobenzene

Molecular Formula

C6H3Br2F

Molecular Weight

253.89 g/mol

InChI

InChI=1S/C6H3Br2F/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

WNSNPGHNIJOOPM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)Br

Canonical SMILES

C1=CC(=C(C=C1Br)F)Br

Origin and Significance:

1,4-Dibromo-2-fluorobenzene is a synthetic compound, not typically found in nature. It serves as a versatile intermediate in organic synthesis, particularly for the introduction of the 2-fluoro and 4-bromo functionality into various aromatic molecules. These functionalities are crucial for the development of pharmaceuticals, agrochemicals, and functional materials [].

Citation:

  • Sigma-Aldrich:

Molecular Structure Analysis

1,4-Dibromo-2-fluorobenzene possesses a six-membered benzene ring structure with a fluorine atom attached at the second position (ortho), two bromine atoms at the fourth (para) and first (meta) positions relative to the fluorine, respectively. The presence of these halogens disrupts the electronic symmetry of the benzene ring, influencing its reactivity [].

Key Features:

  • Aromatic character: The six-membered carbon ring with alternating single and double bonds exhibits aromaticity, granting stability and unique chemical properties.
  • Dipole moment: The electron-withdrawing nature of the bromine atoms creates a slight dipole moment in the molecule, influencing its interactions with other molecules.
  • Steric hindrance: The bulky bromine atoms at the ortho and para positions can create steric hindrance, affecting the reactivity at these sites in the molecule.

Citation:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.:

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 1,4-Dibromo-2-fluorobenzene. A common approach involves the diazotization reaction of 2-fluoroaniline followed by treatment with cuprous bromide (CuBr) [].

Balanced Chemical Equation:

2C6H5FNH2 + 2NaNO2 + 2HBr -> C6H3Br2F + 2N2 + 2NaBr + 2H2O []

Other Relevant Reactions:

  • Substitution reactions: The bromo atoms can be replaced with other functional groups through various nucleophilic aromatic substitution reactions, enabling the introduction of diverse functionalities into the molecule.
  • Suzuki-Miyaura coupling: This reaction allows coupling of 1,4-Dibromo-2-fluorobenzene with various boronic acids to form biaryl compounds with potential applications in pharmaceuticals and materials science.

Physical And Chemical Properties Analysis

  • Melting Point: 33-36 °C
  • Boiling Point: 216 °C (lit.)
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and acetone.
  • Appearance: White to slightly yellow solid.

Citation:

  • Sigma-Aldrich:

Additional Properties:

  • Flammable: Organic compounds like

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1435-52-5

Wikipedia

2,5-Dibromofluorobenzene

Dates

Modify: 2023-08-15

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